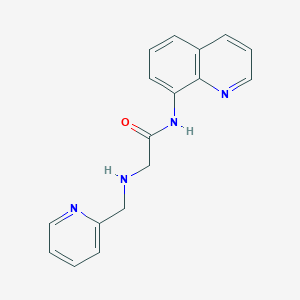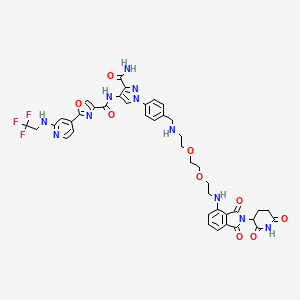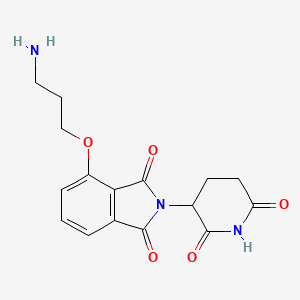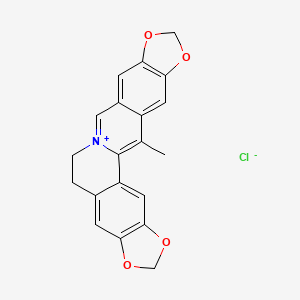
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide typically involves the reaction of quinoline derivatives with pyridine-based intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the desired alcohols to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and environmentally friendly techniques are often employed to ensure high yields and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide is unique due to its dual pyridine and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Eigenschaften
Molekularformel |
C17H16N4O |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethylamino)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H16N4O/c22-16(12-18-11-14-7-1-2-9-19-14)21-15-8-3-5-13-6-4-10-20-17(13)15/h1-10,18H,11-12H2,(H,21,22) |
InChI-Schlüssel |
ILPCMNKRRUNDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)

![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)




![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)
